molecular formula C13H14N2O5 B2818456 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid CAS No. 738593-99-2

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Cat. No.: B2818456
CAS No.: 738593-99-2
M. Wt: 278.264
InChI Key: QYZVRXJSSXDRLV-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound characterized by its unique molecular structure, which includes a 3,4-dimethoxyphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and hydrazine hydrate.

  • Formation of Hydrazide: The carboxylic acid group of 3,4-dimethoxybenzoic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.

  • Oxidation: The hydrazide derivative is then oxidized to form the corresponding oxadiazole ring.

  • Final Steps: The resulting oxadiazole ring is further reacted with propanoic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other functional groups.

  • Substitution: Substitution reactions can be carried out at different positions on the oxadiazole ring to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups attached to the oxadiazole ring.

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to its specific molecular structure and functional groups. Similar compounds include:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the oxadiazole ring.

  • 3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but without the oxadiazole ring.

  • 3-(3,4-Dimethoxyphenyl)propanol: Contains a hydroxyl group instead of a carboxylic acid group.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-4-3-8(7-10(9)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVRXJSSXDRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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